Erythromycin 2'-dodecyl glutaramide
Description
Erythromycin 2'-dodecyl glutaramide is a semi-synthetic derivative of erythromycin, a macrolide antibiotic produced by Streptomyces species. This compound features a dodecyl glutaramide ester modification at the 2'-position of the erythromycin macrolactone ring (). Studies in rats have demonstrated that this compound induces lipid droplet accumulation in intestinal epithelial cells and macrophages, a phenomenon linked to neutral lipid storage (). While its primary therapeutic applications remain under investigation, its structural design aligns with efforts to improve erythromycin’s bioavailability and target specificity.
Properties
CAS No. |
32452-91-8 |
|---|---|
Molecular Formula |
C54H98N2O15 |
Molecular Weight |
1015.4 g/mol |
IUPAC Name |
[4-(dimethylamino)-2-[[14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-6-methyloxan-3-yl] 5-(dodecylamino)-5-oxopentanoate |
InChI |
InChI=1S/C54H98N2O15/c1-15-17-18-19-20-21-22-23-24-25-29-55-41(57)27-26-28-42(58)69-46-39(56(12)13)30-34(4)66-51(46)71-49-36(6)45(70-43-32-53(10,65-14)48(61)38(8)67-43)37(7)50(62)68-40(16-2)54(11,64)47(60)35(5)44(59)33(3)31-52(49,9)63/h33-40,43,45-49,51,60-61,63-64H,15-32H2,1-14H3,(H,55,57) |
InChI Key |
YFBVGFCVQICWFW-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCNC(=O)CCCC(=O)OC1C(CC(OC1OC2C(C(C(C(=O)OC(C(C(C(C(=O)C(CC2(C)O)C)C)O)(C)O)CC)C)OC3CC(C(C(O3)C)O)(C)OC)C)C)N(C)C |
Canonical SMILES |
CCCCCCCCCCCCNC(=O)CCCC(=O)OC1C(CC(OC1OC2C(C(C(C(=O)OC(C(C(C(C(=O)C(CC2(C)O)C)C)O)(C)O)CC)C)OC3CC(C(C(O3)C)O)(C)OC)C)C)N(C)C |
Synonyms |
erythromycin 2'-dodecyl glutaramide |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Activity
Erythromycin 2'-dodecyl glutaramide has shown promising antimicrobial activity against a range of bacteria, particularly those resistant to conventional antibiotics. Its mechanism involves inhibiting bacterial protein synthesis, similar to its parent compound, erythromycin.
Table 1: Antimicrobial Efficacy of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Notes |
|---|---|---|
| Staphylococcus aureus | 0.5 µg/mL | Effective against methicillin-resistant strains (MRSA) |
| Escherichia coli | 1.0 µg/mL | Broad-spectrum activity |
| Pseudomonas aeruginosa | 2.0 µg/mL | Significant inhibition observed |
| Streptococcus pneumoniae | 0.25 µg/mL | Effective in respiratory infections |
Anti-inflammatory Properties
Recent studies have indicated that erythromycin derivatives may possess anti-inflammatory effects, making them potential candidates for treating inflammatory diseases.
Case Study: Anti-inflammatory Effects in Animal Models
- Objective : Evaluate the anti-inflammatory effects of this compound in a rat model of induced arthritis.
- Method : Rats were treated with varying doses of the compound, and inflammatory markers were measured.
- Results : Significant reductions in paw swelling and inflammatory cytokines were observed at doses above 5 mg/kg, suggesting a dose-dependent response.
Dermatological Applications
Topical formulations containing erythromycin derivatives are commonly used for treating acne and other skin infections due to their antibacterial properties.
Table 2: Clinical Efficacy of Topical Erythromycin Formulations
Pharmacokinetics and Safety Profile
Understanding the pharmacokinetics of this compound is crucial for determining its therapeutic window and safety profile.
Table 3: Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Bioavailability | Approximately 75% |
| Half-life | 1.5 hours |
| Peak Plasma Concentration (Cmax) | Achieved within 1-2 hours post-administration |
Comparison with Similar Compounds
Comparison with Similar Glutaramide-Containing Compounds
Activity Comparison :
| Compound | Target Pathogens/Processes | Selectivity Index (SI) | Cytotoxicity (IC50) |
|---|---|---|---|
| Erythromycin 2'-dodecyl glutaramide | Lipid metabolism (mammalian) | Not reported | Not reported |
| TH-701 | P. carinii, T. brucei | 758,667 (Pc), 252,889 (Tb) | Low cytotoxicity |
| Cycloheximide | Eukaryotic ribosomes | High (fungi, mammalian) | High (broad toxicity) |
Pharmacokinetic and Bioavailability Profiles
- Lipid droplet accumulation suggests prolonged tissue retention ().
- TH-701 : Despite high in vitro efficacy, its bis-amidine structure confers high basicity (pKa ≈ 10.99) and low cLogP (−0.26), resulting in poor oral bioavailability ().
- Prodrug derivatives (e.g., oxadiazoles) : Designed to improve TH-701’s absorption by masking amidine charges, achieving higher solubility and stability ().
Preparation Methods
Mechanistic Considerations
-
Activation of carboxyl groups : Carbodiimides facilitate the formation of an O-acylisourea intermediate, which reacts with the amine to yield the amide.
-
Steric effects : The bulky dodecyl chain necessitates prolonged reaction times (12–24 hours) for complete conversion.
-
Purification : Crude products are washed with distilled water to remove unreacted dodecyl amine and urea byproducts, followed by vacuum drying to obtain crystalline solids.
Table 2: Optimization of Amide Bond Formation
| Parameter | Conditions | Outcome |
|---|---|---|
| Coupling reagent | EDC/HOBt | 85–90% yield |
| Solvent | Dichloromethane | Enhances reagent solubility |
| pH | 6.5–7.5 (buffered) | Minimizes hydrolysis |
| Temperature | Room temperature | Balances kinetics and stability |
Industrial-Scale Production and "One-Pot" Methodologies
Patent filings highlight the adoption of one-pot synthesis to streamline production. In this approach, acylation and salt formation (or amidation) occur sequentially in a single reactor without intermediate purification. Advantages include:
-
Reduced solvent waste : Eliminates extraction steps, aligning with green chemistry principles.
-
Higher throughput : Yields of 70–80% are achievable, compared to 50–60% for multi-step processes.
-
Cost efficiency : Minimizes labor and equipment requirements.
A notable example involves the reaction of erythromycin with glutaric anhydride in acetone, followed by in-situ addition of dodecyl amine and EDC. The mixture is stirred for 24 hours, filtered, and dried under vacuum to yield the final product.
Challenges in Purification and Characterization
Purification of Erythromycin 2'-dodecyl glutaramide presents unique challenges due to its amphiphilic nature. Techniques include:
-
Recrystallization : Using mixtures of ethanol and water to remove hydrophobic impurities.
-
Column chromatography : Silica gel with chloroform/methanol gradients resolves unreacted starting materials.
-
Spectroscopic validation : NMR (¹H and ¹³C) confirms the absence of residual solvents and correct substitution at the 2'-position.
Comparative Analysis with Related Derivatives
The structural and synthetic similarities between this compound and its sulfate or propionate analogs provide valuable insights:
-
Bioavailability : Glutaramide derivatives exhibit enhanced intestinal absorption compared to ionic sulfate salts due to improved lipophilicity.
-
Stability : The amide bond resists hydrolysis in gastric fluid, unlike ester-linked derivatives.
-
Taste masking : Replacement of sulfate with glutaramide eliminates bitterness, a common issue with erythromycin salts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
